molecular formula C10H12BrNO3 B13689877 Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate

Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate

Cat. No.: B13689877
M. Wt: 274.11 g/mol
InChI Key: JAYJKEDWHLXNAL-UHFFFAOYSA-N
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Description

Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an ethyl ester group at the 3-position of the hydroxypropanoate moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate typically involves the bromination of 2-pyridyl compounds followed by esterification. One common method starts with 5-bromo-2-pyridinecarboxylic acid, which is then subjected to esterification using ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to maintain consistent reaction temperatures and pressures, thereby increasing the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Formation of 3-(5-Bromo-2-pyridyl)-3-oxopropanoate.

    Reduction: Formation of 3-(5-Bromo-2-pyridyl)-3-hydroxypropanol.

    Substitution: Formation of 3-(5-Amino-2-pyridyl)-3-hydroxypropanoate or 3-(5-Thio-2-pyridyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in hydrophobic interactions, which are essential for its binding to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-2-pyridyl)-2-propanol: Similar structure but with a hydroxyl group instead of an ester group.

    5-Bromo-2-pyridinecarboxylic acid: Lacks the ethyl ester group.

    Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate: Contains an amino group instead of a hydroxy group.

Uniqueness

Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

ethyl 3-(5-bromopyridin-2-yl)-3-hydroxypropanoate

InChI

InChI=1S/C10H12BrNO3/c1-2-15-10(14)5-9(13)8-4-3-7(11)6-12-8/h3-4,6,9,13H,2,5H2,1H3

InChI Key

JAYJKEDWHLXNAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=NC=C(C=C1)Br)O

Origin of Product

United States

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